molecular formula C12H11N5OS B293159 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine

4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine

Cat. No. B293159
M. Wt: 273.32 g/mol
InChI Key: OSBWNWLDKOMUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine, also known as MSOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring, an oxadiazole ring, and a thiomethyl group.

Scientific Research Applications

4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in various fields. One of the major areas of research is its anticancer activity. Studies have shown that 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in programmed cell death.
Another area of research is the potential use of 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine as an anti-inflammatory agent. Studies have shown that 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, and reduces the infiltration of inflammatory cells in the affected tissue. 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine also inhibits the activation of NF-κB, a key transcription factor involved in the regulation of inflammatory responses.

Mechanism of Action

The mechanism of action of 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine is not fully understood, but studies have suggested that it acts through multiple pathways. 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to inhibit the activity of various enzymes, including topoisomerase II, protein kinase C, and cyclooxygenase-2. 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to have antioxidant activity, neuroprotective activity, and antimicrobial activity. 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine also exhibits analgesic and antipyretic activities, which make it a potential candidate for the development of new painkillers.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine is its high potency and selectivity towards cancer cells. 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to be more effective than many other anticancer drugs, with lower toxicity towards normal cells. However, one of the limitations of 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine is its low solubility in water, which makes it difficult to administer in vivo. This can be overcome by using appropriate solvents or by developing new formulations.

Future Directions

There are several future directions for the research on 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine. One of the major areas of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the identification of new targets for 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine, which can lead to the development of new drugs with improved efficacy and selectivity. Additionally, the use of 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine in combination with other drugs or therapies is an area of active research, which can improve the overall treatment outcomes. Finally, the development of new analogs of 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine with improved properties is an area of interest for medicinal chemists.

Synthesis Methods

The synthesis of 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine involves the reaction of 5-amino-1-phenylpyrazole-4-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with hydrazine hydrate and sodium hydroxide to form the final product, 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine. This synthesis method has been optimized to yield high purity and high yield of 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine.

properties

Molecular Formula

C12H11N5OS

Molecular Weight

273.32 g/mol

IUPAC Name

4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylpyrazol-3-amine

InChI

InChI=1S/C12H11N5OS/c1-19-12-16-15-11(18-12)9-7-14-17(10(9)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3

InChI Key

OSBWNWLDKOMUIZ-UHFFFAOYSA-N

SMILES

CSC1=NN=C(O1)C2=C(N(N=C2)C3=CC=CC=C3)N

Canonical SMILES

CSC1=NN=C(O1)C2=C(N(N=C2)C3=CC=CC=C3)N

Origin of Product

United States

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